9-Phenanthrol

Overview

Description

Synthesis Analysis

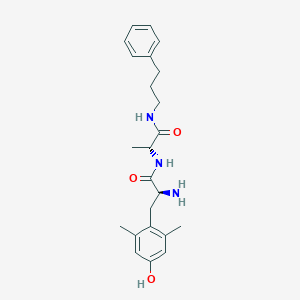

The synthesis of 9-Phenanthrol involves several approaches. A notable method includes the reaction of the anions of this compound with aryl halides, yielding 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes with good yields. This synthesis demonstrates the versatility of this compound in producing disubstituted phenanthrenes through reactions with iodobenzene and bromophenanthrene, among others (Tempesti et al., 2005). Another synthesis route employs Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling, showcasing a regiospecific synthesis pathway for 9-phenanthrols (Fu & Snieckus, 2000).

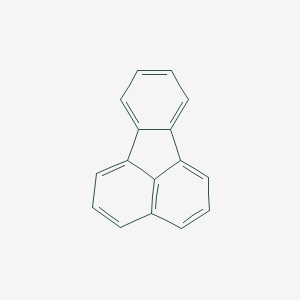

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic methods. For example, the synthesis and structural determination of 10-(1-phthalazinylazo)-9-phenanthrol (HL) involved X-ray diffraction (XRD) and NMR spectroscopy, providing insight into the molecule's conformation and stability in different environments (Linko et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential for further functionalization. These reactions include palladium-catalyzed annulations, which allow for the synthesis of complex carbocyclic structures in a single step, demonstrating the molecule's versatility (Worlikar & Larock, 2009). Moreover, the displacement reactions of phenanthrol derivatives have been explored to synthesize a variety of functionalized compounds, showcasing the molecule's chemical versatility (Krapcho et al., 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline structure, are crucial for its application in various fields. Studies on its photophysical properties and electroluminescence characterization reveal that this compound derivatives exhibit high thermal stability and significant photoluminescence quantum yields, suggesting potential applications in materials science and optoelectronics (Kula et al., 2021).

Scientific Research Applications

Synthesis of New Compounds : It is used in the synthesis of new phenanthr[9,10-e][1,3]oxazines, contributing to organic chemistry research (Belasri et al., 2020).

Biological and Medical Research :

- It inhibits cholinergic contractions in mouse detrusor and ileal smooth muscles, indicating a role in TRPM4 channels in cholinergic signaling (Alom et al., 2018).

- In isolated rat islets, 9-phenanthrol inhibits insulin secretion, potentially useful in treating pancreatogenous hyperinsulinemic hypoglycemia syndromes (Ma, Björklund & Islam, 2017).

- It modulates smooth muscle contraction, affects spontaneous activity in neurons and the heart, and reduces lipopolysaccharide-induced cell death (Guinamard, Hof & Del Negro, 2014).

- Promotes the proliferation and differentiation of osteoarthritis chondrocytes, suggesting potential in developing new treatments for OA (Xiaojun Liu & Zhaohui Yang, 2017).

Chemical Research :

- Utilized in stereoselective oxidative coupling and asymmetric hydride reduction, producing chiral aluminium hydride reagents (Yamamoto, Fukushima & Nakazaki, 1984).

- Inhibits K+ currents in canine ventricular myocytes but is non-selective to TRPM4 channels, limiting its application as a TRPM4 blocker (Veress et al., 2018).

Cardiology :

- Exhibits cardioprotective effects against ischemia in isolated rat hearts, suggesting its mechanism is largely independent of ATP-sensitive potassium channels (Wang et al., 2013).

Pharmacology and Toxicology :

- Synthesized 9-phenanthrols show cytotoxic activity, inhibiting HepG2 cell viability in a dose-dependent manner (Jiayi Wang et al., 2020).

- Pharmacologically, it inhibits TRPM4, a mediator of pressure-induced membrane depolarization and arterial constriction, hyperpolarizing vascular smooth muscle (Gonzales et al., 2010).

Environmental Science :

- An innovative method for determining polycyclic aromatic hydrocarbon metabolites in biological matrices utilizes this compound in the presence of copper (Farias et al., 2006).

- It modulates cardiac sodium channel activity and exhibits antiarrhythmic effects (Hou et al., 2018).

Mechanism of Action

Target of Action

9-Phenanthrol is a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel . TRPM4 is a calcium-activated non-selective cation channel that is functionally expressed by many cell types in the cardiovascular system .

Mode of Action

This compound interacts with the TRPM4 channels and inhibits their activity . This inhibition prevents the influx of sodium ions, which is a key process in various physiological functions .

Biochemical Pathways

The inhibition of TRPM4 by this compound affects several biochemical pathways. It modulates smooth muscle contraction in bladder and cerebral arteries, affects spontaneous activity in neurons and in the heart, and reduces lipopolysaccharide-induced cell death .

Pharmacokinetics

It is known that the compound can be used in physiological studies and has potential clinical applications .

Result of Action

The inhibition of TRPM4 by this compound has several molecular and cellular effects. It has been shown to exert a cardioprotective effect against ischemia in isolated rat hearts . It also reduces cerebral edema after traumatic brain injury . At the molecular level, this compound significantly inhibits the protein expression of TRPM4 and MMP-9, alleviates the expression of apoptosis-related molecules and inflammatory cytokines, such as Bax, TNF-α and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes . .

Safety and Hazards

9-Phenanthrol may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, use with adequate ventilation, minimize dust generation and accumulation, avoid contact with eyes, skin, and clothing, keep container tightly closed, avoid ingestion and inhalation .

properties

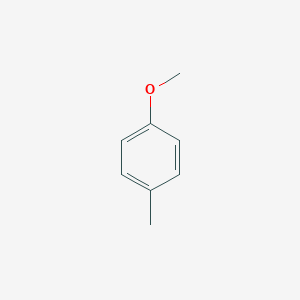

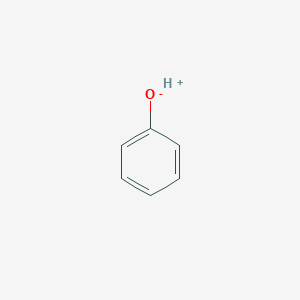

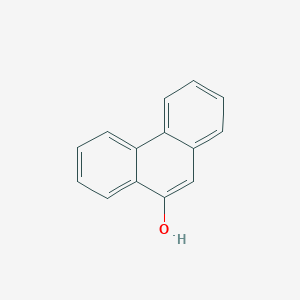

IUPAC Name |

phenanthren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKIUEHLEXLYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047592 | |

| Record name | 9-Phenanthrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 9-Phenanthrol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

484-17-3 | |

| Record name | 9-Phenanthrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Phenanthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-PHENANTHROL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenanthrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthren-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-PHENANTHROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary known target of 9-Phenanthrol?

A1: this compound is widely recognized as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [, , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect TRPM4 channel activity?

A2: this compound binds to TRPM4 channels, inhibiting their ability to conduct monovalent cations such as sodium (Na+) and potassium (K+). [, , , , , , , , , , ]

Q3: What are the downstream consequences of TRPM4 inhibition by this compound in vascular smooth muscle?

A3: In vascular smooth muscle cells, this compound-mediated TRPM4 inhibition leads to membrane hyperpolarization, reducing intracellular calcium levels, and ultimately causing vasodilatation. This effect has been observed in various blood vessels, including cerebral arteries, mesenteric arteries, and skeletal muscle arteries. [, , , ]

Q4: Does this compound affect other ion channels besides TRPM4?

A4: While primarily known for its TRPM4 inhibitory activity, this compound has been reported to affect other ion channels in a species-dependent manner. For example, it can inhibit certain potassium channels in canine ventricular myocytes and activate endothelial cell intermediate conductance calcium-activated potassium channels in rat mesenteric arteries. [, , ] Additionally, it can modulate mouse TRPM4 currents differently depending on the site of application. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H10O, and its molecular weight is 194.23 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not provided in the provided abstracts, typical characterization techniques for compounds like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Does this compound exhibit any known catalytic properties?

A7: Based on the provided research, this compound is primarily investigated for its pharmacological properties as a TRPM4 channel inhibitor. No catalytic properties or applications have been reported in these studies.

Q8: Have computational methods been employed to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction mechanism between this compound and magnetic adsorbent materials for potential environmental remediation applications. These calculations provided insights into the bonding modes and the role of π-π interactions in the adsorption process. [, ]

Q9: How do structural modifications of this compound impact its activity and selectivity?

A11: While detailed SAR studies are not presented in these abstracts, research comparing this compound to other TRPM4 inhibitors like glibenclamide and CBA reveals variations in their inhibitory potency and selectivity for human versus mouse TRPM4. [, , ] This suggests that subtle changes in the chemical structure can significantly influence the pharmacological profile of this compound analogs. For example, the Y256F mutant of TRPM4-HA showed resistance to this compound, suggesting that Y256 might be involved in the binding site for this compound. []

Q10: In what experimental models has the efficacy of this compound been demonstrated?

A10: this compound has shown efficacy in various experimental settings, including:

- Cell Culture: It inhibits glucose- and GLP-1-induced insulin secretion from rat islets of Langerhans, protects isolated rat hearts from ischemia-reperfusion injury, and affects endothelial cell viability, apoptosis, and migration. [, , ]

- Isolated Tissues: It reduces contractions in guinea pig detrusor smooth muscle, mouse prostate smooth muscle, and rat posterior cerebral arteries. [, , , , , , ]

- Animal Models: It alleviates cerebral edema after traumatic brain injury in rats and reduces myogenic tone in mouse cerebral arteries. [, ]

Q11: Are there known mechanisms of resistance to this compound?

A16: While specific resistance mechanisms are not discussed in the provided abstracts, the observation that the Y256F mutant of TRPM4-HA exhibits resistance to this compound suggests that mutations in the drug-binding site of TRPM4 could potentially confer resistance. []

Q12: What information is available about the toxicity profile of this compound?

A12: The abstracts primarily focus on the pharmacological characterization of this compound and do not provide detailed toxicological data.

Q13: Have specific drug delivery strategies been explored for this compound?

A13: The provided abstracts do not discuss specific drug delivery strategies for this compound.

Q14: Is there research on biomarkers associated with this compound efficacy or adverse effects?

A14: The provided abstracts do not specifically address biomarkers related to this compound.

Q15: What analytical methods have been employed to characterize and quantify this compound?

A15: Various analytical techniques have been utilized in the research on this compound, including:

- Electrophysiology: Patch-clamp techniques are extensively used to study the effects of this compound on ion channel activity in various cell types. [, , , , , , , , , , , , , , , ]

- High-Performance Liquid Chromatography (HPLC): This method is used to analyze urinary metabolites of polycyclic aromatic hydrocarbons, including this compound, in coke oven workers. [, ]

- Western Blotting: Western blotting is employed to assess the expression levels of TRPM4 protein in various tissues and cell types. [, , , , , ]

- Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize the localization of TRPM4 protein in cells and tissues. [, , , , ]

- Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of genes related to TRPM4 and other relevant pathways. []

- Fluorescence Microscopy and Flow Cytometry: These techniques are employed to assess cellular processes like apoptosis and cell cycle progression. [, ]

- Isometric Tension Recordings: This method is used to measure the contractile force of smooth muscle tissues in response to various stimuli, including this compound. [, , , , , , ]

- Calcium Imaging: Calcium imaging techniques are used to monitor changes in intracellular calcium levels in response to this compound and other treatments. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.